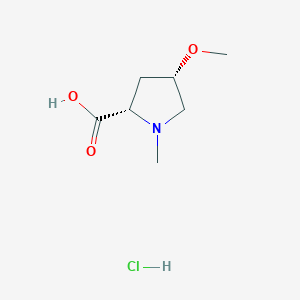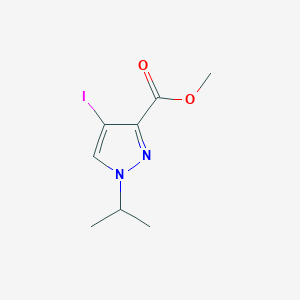
(2S)-2-amino-4-(1,4-oxazepan-4-yl)butanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-4-(1,4-oxazepan-4-yl)butanamide dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Reactivity
- (2S)-2-amino-4-(1,4-oxazepan-4-yl)butanamide dihydrochloride is involved in the synthesis of various chemical compounds. For example, reactions with aliphatic amines lead to the formation of novel compounds such as 5-amino-1,3-oxazole-4-carbonitriles and (Z)-2,3,5,6,7,8-hexahydro-7-oxo-1H-imidazo[1,2-a][1,4]diazepine-9-carbonitrile, showcasing its versatility in organic synthesis (Shablykin, Chumachenko, & Brovarets, 2021).
Biological Properties
- Research on derivatives of this compound, such as N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide, indicates significant biological activities. These derivatives have been evaluated for α-amylase inhibitory activity, showing substantial effectiveness, thus hinting at potential applications in metabolic disorders (Mathew, Sukumar, Ravi, Arunkumar, & Carla, 2015).
Potential Therapeutic Uses
- Analogues of this compound have been studied for their potential in treating diseases like type 2 diabetes. For instance, (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, a dipeptidyl peptidase IV inhibitor derived from this compound, has shown promise as an oral treatment for type 2 diabetes (Edmondson et al., 2006).
Pharmacological Research
- In pharmacological research, derivatives of this compound, such as N,3-Dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, have been synthesized and analyzed for their crystal structures, contributing to the understanding of molecular conformations and interactions in drug design (Shtamburg, Klots, Gerasimenko, Shishkin, Zubatyuk, & Kostyanovsky, 2011).
properties
IUPAC Name |
(2S)-2-amino-4-(1,4-oxazepan-4-yl)butanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.2ClH/c10-8(9(11)13)2-4-12-3-1-6-14-7-5-12;;/h8H,1-7,10H2,(H2,11,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCQIGESBWFFE-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCOC1)CC[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)
![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)


![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)
![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)

![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)
![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)